2-Isopropoxy-1,3-diisopropylbenzene
Overview
Description
2-Isopropoxy-1,3-diisopropylbenzene: is an organic compound with the molecular formula C15H24O. It is a derivative of diisopropylbenzene, where an isopropoxy group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-1,3-diisopropylbenzene typically involves the alkylation of diisopropylbenzene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds as follows:
Alkylation Reaction: Diisopropylbenzene is reacted with isopropyl alcohol in the presence of a Lewis acid catalyst such as aluminum trichloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxy-1,3-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroperoxides or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of hydroperoxides or ketones.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Isopropoxy-1,3-diisopropylbenzene has diverse applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with specific properties.
Life Sciences: The compound is used in research related to biological systems and their interactions
Mechanism of Action
The mechanism of action of 2-Isopropoxy-1,3-diisopropylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential in different applications .
Comparison with Similar Compounds
- 1,2-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- Propofol (2,6-diisopropylphenol)
Comparison:
- Structural Differences: While 2-Isopropoxy-1,3-diisopropylbenzene has an isopropoxy group, the similar compounds have different substituents on the benzene ring.
- Unique Properties: The presence of the isopropoxy group in this compound imparts unique chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
1,3-di(propan-2-yl)-2-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXUVWNNDMEOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161604 | |
Record name | 2,6-Diisopropylphenyl isopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141214-18-8 | |
Record name | 2,6-Diisopropylphenyl isopropyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141214188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diisopropylphenyl isopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(propan-2-yl)-2-(propan-2-yloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIISOPROPYLPHENYL ISOPROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UV06IGB16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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